molecular formula C2H8N2O4S2 B8612837 methyl isothiourea sulfate CAS No. 67877-46-7

methyl isothiourea sulfate

Cat. No.: B8612837
CAS No.: 67877-46-7
M. Wt: 188.23 g/mol
InChI Key: CPLPFKDTCYDKNE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl isothiourea sulfate can be synthesized by reacting thiourea with methyl sulfate. The procedure involves mixing finely divided thiourea with water and adding technical methyl sulfate. The reaction is allowed to progress spontaneously, followed by refluxing for one hour to complete the methylation process. The mixture is then cooled, filtered, and washed with ethyl alcohol to obtain the final product .

Industrial Production Methods

Industrial production of methylisothiourea monosulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Technical methyl sulfate is used as the methylating agent, and the reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions

methyl isothiourea sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler thiourea derivatives. Substitution reactions can result in a variety of methylated or demethylated products .

Mechanism of Action

methyl isothiourea sulfate exerts its effects primarily by inhibiting inducible nitric oxide synthase (iNOS). It competes with the natural substrate of iNOS, thereby preventing the production of nitric oxide. This inhibition is crucial in reducing inflammation and oxidative stress in various biological systems . The molecular targets include the active site of iNOS, where it binds and blocks the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl isothiourea sulfate is unique due to its high potency as an iNOS inhibitor and its specific chemical structure that allows for selective interactions with biological targets. Its ability to inhibit iNOS more effectively than other similar compounds makes it valuable in both research and potential therapeutic applications .

Properties

CAS No.

67877-46-7

Molecular Formula

C2H8N2O4S2

Molecular Weight

188.23 g/mol

IUPAC Name

methylthiourea;sulfuric acid

InChI

InChI=1S/C2H6N2S.H2O4S/c1-4-2(3)5;1-5(2,3)4/h1H3,(H3,3,4,5);(H2,1,2,3,4)

InChI Key

CPLPFKDTCYDKNE-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N.OS(=O)(=O)O

Origin of Product

United States

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